molecular formula C23H17N5O5 B4292858 2-[6'-AMINO-5'-CYANO-3'-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID

2-[6'-AMINO-5'-CYANO-3'-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID

Cat. No.: B4292858
M. Wt: 443.4 g/mol
InChI Key: YYWNJNOIYATQBO-UHFFFAOYSA-N
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Description

[6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, a pyrano[2,3-c]pyrazole ring system, and various functional groups such as amino, cyano, and methoxy groups. The presence of these diverse functional groups makes it a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid typically involves multi-component reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures (around 80°C) using a catalyst such as disulfonic acid imidazolium chloroaluminate . This method is efficient and environmentally friendly, producing the target compound in good yields.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Catalysts and reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . The presence of the indole moiety is particularly significant, as it is a common scaffold in many biologically active molecules.

Medicine

In medicine, the compound and its derivatives are being investigated for their therapeutic potential. The diverse biological activities of indole derivatives make them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid involves interactions with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate enzyme activity, receptor signaling, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
  • Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate

Uniqueness

The uniqueness of [6’-amino-5’-cyano-3’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid lies in its spiro structure, which imparts distinct chemical and biological properties. The combination of the indole and pyrano[2,3-c]pyrazole rings, along with the functional groups, makes it a versatile compound with a wide range of applications in various fields.

Properties

IUPAC Name

2-[6-amino-5-cyano-3-(4-methoxyphenyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O5/c1-32-13-8-6-12(7-9-13)19-18-21(27-26-19)33-20(25)15(10-24)23(18)14-4-2-3-5-16(14)28(22(23)31)11-17(29)30/h2-9H,11,25H2,1H3,(H,26,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWNJNOIYATQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5N(C4=O)CC(=O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6'-AMINO-5'-CYANO-3'-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 2
2-[6'-AMINO-5'-CYANO-3'-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 3
2-[6'-AMINO-5'-CYANO-3'-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 4
2-[6'-AMINO-5'-CYANO-3'-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 5
2-[6'-AMINO-5'-CYANO-3'-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 6
2-[6'-AMINO-5'-CYANO-3'-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID

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